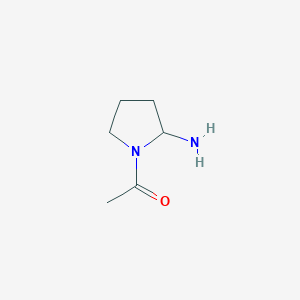

1-(2-Aminopyrrolidin-1-yl)ethanone

Description

Overview of the Pyrrolidine (B122466) Core in Organic Synthesis and Its Structural Significance

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of organic chemistry. nih.govbldpharm.com Its prevalence is notable in a wide range of natural products, pharmaceuticals, and functional materials. bldpharm.com The structural rigidity and stereochemical complexity that can be introduced into the pyrrolidine core make it an attractive building block for synthetic chemists. nih.govfluorochem.co.uk The development of methods to synthesize variously substituted and functionalized pyrrolidine derivatives is a significant area of research, as it provides pathways to accelerate drug discovery and explore new chemical spaces. nih.gov

The synthesis of the pyrrolidine skeleton can be achieved through various strategies, including [3+2] cycloaddition reactions of azomethine ylides with alkenes, which allows for a high degree of control over substitution patterns and stereoselectivity. nih.gov Other methods, such as the ring contraction of pyridines, offer innovative routes to access these valuable skeletons from readily available starting materials. nih.gov The inherent chirality of many pyrrolidine-containing natural products, such as L-proline, often serves as a starting point for asymmetric syntheses. nih.gov

The Role of Acetyl and Amino Substituents in Modulating Heterocyclic System Reactivity

The introduction of substituents onto the pyrrolidine ring dramatically influences its chemical and biological properties. The acetyl group, a common acyl moiety, can be introduced through various acylation reactions. acs.org The presence of an N-acetyl group can impact the conformational preferences of the pyrrolidine ring and modulate the nucleophilicity of the ring nitrogen. The acetyl group's carbonyl functionality also provides a site for further chemical transformations. acs.org

The combination of both acetyl and amino groups on the pyrrolidine core, as seen in 1-(2-Aminopyrrolidin-1-yl)ethanone, creates a molecule with multiple functional handles. The interplay between the amide bond of the acetyl group and the free amino group can lead to unique reactivity and potential for the formation of intra- or intermolecular hydrogen bonds, which in turn can affect its physical and biological properties.

Current Research Landscape and Underexplored Facets of this compound Chemistry

A review of the current scientific literature reveals that while substituted pyrrolidines are a major focus of research, the specific compound this compound remains largely underexplored. While its existence is confirmed through commercial availability and entries in chemical databases, dedicated research articles detailing its synthesis, reactivity, and potential applications are scarce. nih.govbldpharm.com

The synthesis of N-acetylpyrrolidine derivatives has been reported, often starting from proline and involving steps like N-substitution followed by a Grignard reaction. nih.gov Similarly, methods for the synthesis of aminopyrrolidines are known. nih.gov However, a detailed and optimized synthetic route specifically for this compound is not prominently featured in the literature.

The reactivity of this compound is also an area ripe for investigation. The presence of a primary amine and an amide within the same molecule suggests a rich and complex reaction chemistry. For instance, the amino group could undergo a variety of reactions, including further acylation, alkylation, or formation of Schiff bases. The potential for intramolecular cyclization or rearrangement under specific conditions is another intriguing possibility that warrants investigation.

The lack of extensive research on this compound presents an opportunity for new discoveries. A thorough investigation into its synthesis, spectroscopic characterization, and reactivity could unveil novel chemical properties and potentially lead to the development of new synthetic methodologies or compounds with interesting biological activities. The exploration of its coordination chemistry with various metal ions could also be a fruitful area of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(2-aminopyrrolidin-1-yl)ethanone |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-4-2-3-6(8)7/h6H,2-4,7H2,1H3 |

InChI Key |

KTQNLQJPSSXHRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminopyrrolidin 1 Yl Ethanone and Its Analogs

Retrosynthetic Strategies for Accessing the 1-(2-Aminopyrrolidin-1-yl)ethanone Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. youtube.com For this compound, two primary disconnection points are immediately apparent on the pyrrolidine (B122466) ring: the amide bond at the N1 position and the carbon-nitrogen bond at the C2 position.

Disconnection of the N1-Acetyl Bond: The most straightforward retrosynthetic step is the cleavage of the amide bond. This leads to two key synthons: a 2-aminopyrrolidine synthon and an acetyl cation synthon. In the forward synthesis, this corresponds to the acetylation of 2-aminopyrrolidine using a suitable acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Disconnection of the C2-Amino Bond: A second approach involves disconnecting the C-N bond at the C2 position. This generates a 1-acetylpyrrolidine synthon with a leaving group or an electrophilic center at the C2 position, and an ammonia (B1221849) or amine equivalent. This strategy relies on the successful C2-amination of a pre-functionalized pyrrolidine ring.

Ring Disconnection: A more fundamental approach involves breaking the bonds of the pyrrolidine ring itself. A common strategy for five-membered heterocycles is a [3+2] cycloaddition, which would deconstruct the ring into a three-atom and a two-atom component, such as an azomethine ylide and an alkene. researchgate.net

These retrosynthetic pathways map out the main strategies for the forward synthesis of the target molecule, which can be broadly categorized as either the functionalization of a pre-existing pyrrolidine ring or the construction of the ring with the desired substituents already in place. researchgate.net

Direct Synthesis Routes to this compound

Direct synthesis involves the construction of the target molecule using the strategies identified through retrosynthesis. This typically involves the regioselective functionalization of the pyrrolidine core.

Regioselective Functionalization of Pyrrolidine Ring Systems

The synthesis of substituted pyrrolidines can be achieved either by building the ring from acyclic precursors or by modifying a pre-formed pyrrolidine.

Ring Construction: Intramolecular cyclization reactions are powerful methods for forming the pyrrolidine skeleton. osaka-u.ac.jp For instance, the intramolecular aminooxygenation of 4-pentenyl sulfonamides, promoted by copper(II), can produce highly substituted pyrrolidines. nih.gov Another prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which is highly efficient for creating a variety of pyrrolidine derivatives. researchgate.net

Functionalization of a Pre-formed Ring: Starting with a simple pyrrolidine or a derivative like proline, the challenge lies in achieving regioselectivity. The nitrogen at the N1 position is nucleophilic, making it a primary site for substitution. nih.gov Functionalizing the carbon atoms, particularly C2, requires specific chemical strategies to direct the reaction to the desired position.

Introduction of the Acetyl Moiety at the Pyrrolidine Nitrogen (N1)

The introduction of an acetyl group at the N1 position of the pyrrolidine ring is a common and generally high-yielding reaction. The nitrogen atom of pyrrolidine is a secondary amine, which confers basicity and nucleophilicity to the scaffold. nih.gov This makes it a privileged position for substitution, with studies showing that a vast majority of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. nih.gov

The synthesis typically involves the acylation of a 2-aminopyrrolidine precursor (often with the C2-amino group protected) with an acetylating agent.

| Reagent | Conditions | Yield | Reference |

| Acetic Anhydride | Basic or neutral conditions | High | google.com |

| Acetyl Chloride | In the presence of a non-nucleophilic base | Good to High | N/A |

A Korean patent describes a process where the acetyl group is introduced to the N1 amine of a proline derivative in high yield using acetic anhydride. google.com This method is advantageous for its simplicity and efficiency. google.com The acetylation can also serve as a protecting group strategy during subsequent reactions. google.com

Amination Reactions at the Pyrrolidine C2 Position

Introducing an amino group specifically at the C2 position of the pyrrolidine ring is a more complex transformation that requires precise regiocontrol.

Direct C-H Amination: Modern synthetic methods have focused on the direct amination of C(sp³)–H bonds. Catalytic systems, including those based on iron or copper, can achieve site-selective amination. researchgate.netrsc.org For example, electrochemical methods have been developed for the site-selective C(sp³)–H amination of the methyl group at the C2 position of indole (B1671886) and pyrrole (B145914) derivatives, demonstrating the potential for such transformations on heterocyclic systems. rsc.org

From Proline Derivatives: A common starting material for C2-functionalized pyrrolidines is L-proline. The carboxylic acid group at the C2 position can be converted into other functional groups. For instance, N-substituted-2-acetylpyrrolidine can be synthesized from L-proline by first protecting the nitrogen, esterifying the carboxyl group, and then reacting it with a Grignard reagent like methyl magnesium iodide. nih.gov While this example installs an acetyl group at C2, similar strategies could be envisioned where the carboxylic acid is converted to an amine via reactions like the Curtius, Schmidt, or Hofmann rearrangements.

Nucleophilic Substitution: If a precursor with a suitable leaving group at the C2 position is available, nucleophilic substitution with an amine source (like ammonia or an azide (B81097) followed by reduction) can install the amino group.

Stereoselective Synthesis of Enantiomeric Forms of this compound

Since the C2 carbon of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is crucial for applications in medicinal chemistry and organocatalysis. researchgate.netnih.gov

Chiral Auxiliary-Mediated Synthetic Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Several chiral auxiliaries have been successfully employed in the synthesis of chiral pyrrolidine derivatives:

Oxazolidinones: Evans oxazolidinones are widely used auxiliaries. They can be attached to a substrate, and their chiral environment directs subsequent reactions, such as alkylations or aldol (B89426) reactions, to proceed with high diastereoselectivity. wikipedia.org

Pseudoephedrine: As developed by Myers, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The steric hindrance from the auxiliary directs the enolate alkylation to occur from a specific face, leading to high stereocontrol. wikipedia.org

Camphorsultam: This auxiliary, often used in Baylis-Hillman reactions, can effectively control the stereochemistry of new bond formations. beilstein-journals.org For example, the asymmetric synthesis of (+)-grandiamide D utilized an acryloyl sultam in a reaction with an aldehyde to establish the desired chirality. beilstein-journals.org

"Arylmenthol" Auxiliaries: In the conjugate addition of amines to crotonates, chiral auxiliaries derived from "arylmenthols" have been shown to provide almost complete stereocontrol, demonstrating the power of π-stacking interactions in directing stereoselectivity. acs.org

The general strategy involves attaching the auxiliary to a suitable pyrrolidine precursor, performing the key stereodetermining step (e.g., amination or alkylation), and then cleaving the auxiliary to reveal the desired enantiopure or enantioenriched pyrrolidine. wikipedia.org Alternatively, starting with an enantiopure building block from the chiral pool, such as (S)-proline or (R)-proline, provides a direct route to chiral products. google.comnih.gov

Asymmetric Catalysis in the Construction of Chiral Pyrrolidine Derivatives

Asymmetric catalysis provides a powerful tool for the stereocontrolled synthesis of chiral pyrrolidine derivatives, enabling direct access to enantiomerically enriched products and avoiding the material loss inherent in classical resolution methods. acs.org These strategies are crucial for producing key chiral building blocks for various applications, including pharmaceuticals.

Enantioselective Formation of the Pyrrolidine Ring

The enantioselective construction of the pyrrolidine ring is a cornerstone of modern organic synthesis. Various catalytic systems have been developed to achieve high levels of stereocontrol. One prominent method is the asymmetric 1,3-dipolar cycloaddition. For instance, the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib utilized an Oppolzer's chiral sultam-directed cycloaddition, which effectively controlled the diastereoselectivity and enantioselectivity in forming the 3,4-syn substituted pyrrolidine structure. acs.org

Another powerful approach involves the catalytic asymmetric synthesis of deuterated pyrrolidine derivatives. By combining H/D exchange with an azomethine ylide-involved 1,3-dipolar cycloaddition, researchers have successfully constructed enantioenriched α-deuterated pyrrolidines. rsc.org This method uses a Cu(I) catalyst and a safe deuterium (B1214612) source (D₂O) under mild conditions, highlighting its practicality. rsc.org The strategy was even applied to the synthesis of a deuterium-labeled MDM2 antagonist, idasanutlin. rsc.org

Furthermore, copper-catalyzed enantioselective borylation of γ,δ-unsaturated oxime esters has emerged as a novel route to 1-pyrrolines, which are precursors to chiral pyrrolidines. researchgate.net This method yields borylated 1-pyrrolines with high enantioselectivity (up to 99:1 er), and the resulting products can be diastereoselectively reduced to the corresponding prolinol derivatives. researchgate.net

The table below summarizes selected catalytic systems for the enantioselective formation of pyrrolidine rings.

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (er or ee) | Ref |

| Oppolzer's Chiral Sultam | 1,3-Dipolar Cycloaddition | N-alkenoyl sultam | 3,4-syn substituted pyrrolidine | High | acs.org |

| Cu(I) / Chiral Ligand | H/D Exchange & 1,3-Dipolar Cycloaddition | Glycine-derived aldimine ester | α-Deuterated pyrrolidine | Excellent | rsc.org |

| Copper / Chiral Ligand | Enantioselective Borylcupration/Cyclization | γ,δ-Unsaturated oxime ester | Borylated 1-pyrroline | Up to 99:1 | researchgate.net |

Dynamic Kinetic Resolution Strategies for Amino Ketones

Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. This technique has been successfully applied to the synthesis of chiral amino alcohols from α-amino ketones.

Asymmetric transfer hydrogenation (ATH) is frequently coupled with DKR for the reduction of α-amino ketones. acs.orgnih.gov In this process, a suitable protecting group on the amine is matched with a specific reducing agent to achieve high diastereoselectivity and enantiomeric excess (ee), often exceeding 99%. acs.orgnih.gov The methodology has proven effective for a range of substrates and has been applied to the enantioselective synthesis of a precursor for an MDM2–p53 inhibitor. acs.orgnih.gov Ruthenium catalysts are often employed in these transformations. rsc.org

Iridium-catalyzed DKR has also been shown to be highly effective. An Ir/f-phamidol catalytic system, for example, achieves the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters and α-dibenzylamino aromatic ketones, yielding chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities (>99/1 dr, up to >99% ee). rsc.org

Ketoreductases (KREDs) are also utilized in DKR processes for the synthesis of chiral 1,2-amino alcohols from α-amido-β-keto esters. nih.gov For instance, specific KREDs can produce different stereoisomers; KRED-02 yields the cis-(2S,3R) product, while KRED-10 provides the trans-(2R,3R) product, both with high diastereomeric and enantiomeric excess. nih.gov

The following table presents examples of DKR strategies for amino ketones.

| Catalyst System | Resolution Strategy | Substrate Type | Product | Selectivity | Ref |

| Ruthenium-based | Asymmetric Transfer Hydrogenation (ATH-DKR) | Protected α-amino ketones | Chiral amino alcohols | >99% ee in several cases | acs.orgnih.gov |

| Ir/f-phamidol | Asymmetric Hydrogenation (DKR) | α-Dibenzylamino β-ketoesters | Chiral β-hydroxy α-amino derivatives | >99/1 dr, >99% ee | rsc.org |

| Ketoreductases (KREDs) | Biocatalytic Reduction (DKR) | α-Amido-β-keto esters | Chiral 1,2-amino alcohols | >98% dr, >99% ee | nih.gov |

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution offers a green and highly selective alternative to chemical methods for obtaining enantiomerically pure compounds. researchgate.net Hydrolases, particularly lipases, are widely used for the resolution of racemic pyrrolidine derivatives due to their ability to operate under mild conditions and their high enantio- and regioselectivity. rsc.orgresearchgate.net

These techniques typically involve the acylation or hydrolysis of a functional group attached to the pyrrolidine ring. For example, the enzymatic resolution of racemic N-benzyl-3-pyrrolidinol was achieved through asymmetric acetylation using lipase (B570770) Amano P. tandfonline.com This process selectively acetylated the (R)-enantiomer, leaving the (S)-alcohol unreacted, which could then be isolated or chemically inverted to the desired (R)-acetate. tandfonline.com A continuous column reactor was also successfully applied, demonstrating the method's potential for industrial production. tandfonline.com

The desymmetrization of meso-pyrrolidine compounds is another efficient enzymatic strategy that can theoretically achieve a 100% yield of a single enantiomer. researchgate.net Lipase-catalyzed ester hydrolysis or transesterification of meso-N-Boc-2,5-cis-disubstituted pyrrolidines and pyrrolines has been shown to produce the corresponding monoesters in high enantiomeric excess. researchgate.net

Various lipases exhibit different substrate specificities. Pseudomonas cepacia lipase is often effective for substrates with smaller aliphatic groups, while Candida antarctica lipase B (CAL-B) is more suitable for sterically demanding aromatic substrates. rsc.orgresearchgate.net

| Enzyme (Lipase) | Reaction Type | Substrate | Outcome | Selectivity (ee) | Ref |

| Amano P | Asymmetric Acetylation | Racemic N-benzyl-3-pyrrolidinol | (R)-acetate and (S)-alcohol | 100% ee for (R)-acetate | tandfonline.com |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Racemic Proline Derivatives | (R)-N-benzylacetyl amino acid | Excellent | rsc.org |

| Pseudomonas cepacia Lipase | Acylation/Hydrolysis | Substrates with small aliphatic groups | Enantiomerically enriched products | High | researchgate.net |

Optimization of Synthetic Conditions and Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scalability. For the synthesis of chiral pyrrolidine derivatives, several factors are critical.

In the asymmetric synthesis of a pyrrolidine fragment for Upadacitinib, the process was refined during scale-up to facilitate the easy removal and reuse of the chiral auxiliary, which is a key consideration for cost-effectiveness. acs.org Similarly, a gram-scale experiment demonstrated the practical utility of an Iridium-catalyzed asymmetric hydrogenation, indicating its potential for larger-scale applications. rsc.org

When using enzymatic methods, moving to a continuous column reactor from a batch process can significantly improve efficiency and suitability for industrial production. tandfonline.com However, challenges such as product extraction from buffer solutions must be addressed. tandfonline.com For large-scale chemoenzymatic processes, the development of robust synthetic routes that can be practically implemented is essential. mdpi.com

The choice of reaction vessel and heating method is also a practical aspect of scale-up. When microwave heating in small vessels limits the reaction scale, switching to conventional heating in larger flasks with a suitable high-boiling solvent like dimethylformamide (DMF) can be an effective strategy. researchgate.net General process optimization and scale-up services are available to address these challenges in pharmaceutical and chemical manufacturing. synchemia.com

Chemical Reactivity and Derivatization Studies of 1 2 Aminopyrrolidin 1 Yl Ethanone

Transformations Involving the Exocyclic Amino Group at C2

The primary amino group at the C2 position is a key site for a variety of nucleophilic reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The exocyclic primary amine of 1-(2-Aminopyrrolidin-1-yl)ethanone readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product |

|---|---|

| Acetyl chloride | N-(1-acetylpyrrolidin-2-yl)acetamide |

| Benzoyl chloride | N-(1-acetylpyrrolidin-2-yl)benzamide |

Alkylation and Reductive Amination Pathways

The primary amino group can be alkylated using alkyl halides. However, this method can be prone to over-alkylation. A more controlled approach is reductive amination. wikipedia.orgmasterorganicchemistry.com This powerful technique involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Table 2: Examples of Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | 1-(2-(Methylamino)pyrrolidin-1-yl)ethanone |

| Acetone | NaBH(OAc)₃ | 1-(2-(Isopropylamino)pyrrolidin-1-yl)ethanone |

This table illustrates potential outcomes of reductive amination based on established methodologies.

Condensation Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both a primary amine and a nearby amide nitrogen, makes it a potential precursor for the synthesis of various heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused or spiro-heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) or a related heterocyclic ring system. The specifics of such reactions, including regioselectivity and reaction conditions, would require detailed experimental investigation.

Reactivity of the Acetyl Group at the Pyrrolidine (B122466) N1 Position

The N-acetyl group, while generally less reactive than the exocyclic primary amine, offers additional avenues for chemical modification.

Amide Bond Hydrolysis and Formation

The amide bond of the N-acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-aminopyrrolidine and acetic acid. libretexts.orgchemguide.co.uk This deacetylation can be a crucial step in a multi-step synthesis to liberate the secondary amine of the pyrrolidine ring for further functionalization. Conversely, the formation of the N-acetyl group is a common strategy to protect the pyrrolidine nitrogen.

Functional Group Interconversions at the Methyl Carbonyl Moiety

The methyl group of the acetyl moiety is generally unreactive. However, under strongly basic conditions, it may be possible to deprotonate the α-carbon to form an enolate, which could then participate in reactions with electrophiles. The carbonyl group of the amide can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding N-ethylpyrrolidine derivative. libretexts.org

Table 3: Potential Functional Group Interconversions of the N-Acetyl Group

| Reagent | Transformation | Product |

|---|---|---|

| H₃O⁺ / Heat | Hydrolysis | 2-Aminopyrrolidine |

This table outlines plausible transformations of the N-acetyl group based on general organic chemistry principles.

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine moiety of this compound is amenable to a range of chemical modifications, allowing for the synthesis of diverse derivatives. These modifications can be strategically employed to introduce various functional groups, thereby altering the physicochemical properties of the parent molecule.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of analogous N-acyl pyrrolidine systems in such transformations provides valuable insights into its potential for derivatization.

Palladium-catalyzed carboamination reactions, for instance, have been successfully employed for the synthesis of N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides. nih.govnih.gov These reactions often proceed with high diastereoselectivity, yielding trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.govnih.gov The general procedure involves a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like tri-2-furylphosphine, and a base, for example, sodium tert-butoxide, in a suitable solvent like toluene. nih.gov This methodology could potentially be adapted for the derivatization of this compound, where the secondary amine within the pyrrolidine ring could participate in N-arylation or other coupling processes.

Furthermore, palladium-catalyzed aminocarbonylation has been demonstrated as an effective method for producing N-acyl derivatives of cyclic amines. mdpi.com For example, nortropane-based amines have been selectively converted to their corresponding amides using iodoalkenes or iodo(hetero)arenes in the presence of a palladium catalyst and carbon monoxide. mdpi.com The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or Xantphos, can be crucial for achieving high selectivity. mdpi.com This suggests that the amino group of this compound could potentially be acylated under similar palladium-catalyzed conditions.

A hypothetical palladium-catalyzed cross-coupling reaction involving this compound is presented in the table below, based on analogous reactions in the literature.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Potential Yield |

| This compound | Aryl bromide | Pd(OAc)₂ / Ligand / Base | N-Aryl-1-(2-aminopyrrolidin-1-yl)ethanone | Good to Excellent |

| This compound | Vinyl bromide | Pd₂(dba)₃ / Ligand / Base | N-Vinyl-1-(2-aminopyrrolidin-1-yl)ethanone | Moderate to Good |

This table is illustrative and based on the reactivity of similar compounds.

The pyrrolidine ring of this compound can undergo various oxidative and reductive transformations, leading to a range of functionalized derivatives.

Oxidative Transformations:

The oxidation of N-acyl pyrrolidines has been shown to yield corresponding lactams. For instance, the reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can produce pyrrolidin-2-ones. researchgate.net This type of transformation introduces a carbonyl group into the pyrrolidine ring, significantly altering its electronic and structural properties. In a different approach, hypervalent iodine(III) reagents in conjunction with TMSBr have been used to furnish α-hydroxy-β,β-dibromo functionalized N-isopropyloxy protected pyrrolidines. nih.gov Another study demonstrated that the δ-oxidation of a pyrrolidine moiety in daclatasvir, a complex pharmaceutical agent, leads to ring opening to form an aminoaldehyde intermediate. nih.gov These examples highlight the potential for selective oxidation of the pyrrolidine ring in this compound to generate novel derivatives.

Reductive Transformations:

The reduction of the amide functionality within the N-acetyl group or a lactam derived from the pyrrolidine ring can also be a valuable synthetic strategy. The reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones with lithium aluminium hydride (LiAlH₄) has been reported to yield various products, including substituted pyrrolidines and dimeric structures, depending on the stoichiometry of the reducing agent and the substitution pattern of the starting material. rsc.org For instance, the reduction of 1-methyl-pyrrolidin-2-one with a limited amount of LiAlH₄ can lead to the formation of a dimeric pyrroline (B1223166) derivative. rsc.org These findings suggest that the carbonyl group of the acetyl moiety in this compound could be selectively reduced to an ethyl group, or if the pyrrolidine ring were first oxidized to a lactam, subsequent reduction could provide access to different classes of substituted pyrrolidines.

The following table summarizes potential oxidative and reductive transformations of the pyrrolidine ring in this compound, based on studies of related compounds.

| Starting Material | Reagent(s) | Product Type |

| This compound | Fe(II)/H₂O₂ | Pyrrolidin-2-one derivative |

| This compound | LiAlH₄ | 1-(2-Aminopyrrolidin-1-yl)ethanol |

| Oxidized pyrrolidin-2-one derivative | LiAlH₄ | Substituted pyrrolidine |

This table is illustrative and based on the reactivity of similar compounds.

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations. While specific mechanistic studies on this compound are scarce, the general mechanisms of the aforementioned key transformations have been extensively studied for related systems.

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of an N-arylation reaction, a palladium(0) species would first undergo oxidative addition with an aryl halide. The resulting palladium(II) complex would then undergo transmetalation with the deprotonated amine of the pyrrolidine ring. Finally, reductive elimination would yield the N-aryl pyrrolidine product and regenerate the palladium(0) catalyst. nih.gov

For oxidative transformations, the mechanisms can be more varied. For instance, the oxidation of N-acyl pyrrolidines by iron-based systems may proceed through a radical mechanism involving hydrogen atom abstraction from the carbon alpha to the nitrogen atom. researchgate.net In the case of reductions with metal hydrides like LiAlH₄, the mechanism typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide or lactam.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Aminopyrrolidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 1-(2-Aminopyrrolidin-1-yl)ethanone in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to piece together the complete structure.

A full assignment of the proton and carbon signals is critical for confirming the molecular structure. While direct experimental spectra for this specific compound are not widely published, a detailed prediction can be made based on established chemical shift values and coupling patterns for similar structural motifs, such as N-acetylpyrrolidine and 2-aminopyrrolidine. rsc.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The pyrrolidine (B122466) ring protons (H2, H3, H4, H5) will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The acetyl methyl protons (H7) are anticipated to be a sharp singlet, being isolated from other protons. The protons of the primary amine (NH₂) may appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in a unique electronic environment. The carbonyl carbon (C6) of the amide group is expected to have the largest chemical shift (downfield), typically in the 170-185 ppm range. libretexts.orglibretexts.org The carbons of the pyrrolidine ring (C2, C3, C4, C5) and the acetyl methyl carbon (C7) will appear at higher field strengths.

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyrrolidine ring, showing correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include the link from the acetyl methyl protons (H7) to the carbonyl carbon (C6) and the pyrrolidine ring nitrogen, as well as correlations from the H2 proton to C4 and C5, confirming the ring structure.

The following tables present the predicted NMR data for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | 3.5 - 3.9 | m | - |

| H3 | 1.8 - 2.2 | m | - |

| H4 | 1.6 - 2.0 | m | - |

| H5 | 3.3 - 3.7 | m | - |

| H7 (CH₃) | 2.0 - 2.2 | s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 55 - 65 |

| C3 | 25 - 35 |

| C4 | 22 - 30 |

| C5 | 45 - 55 |

| C6 (C=O) | 170 - 175 |

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The orientation of the acetyl group at the N1 position and the amino group at the C2 position is also subject to conformational isomerism.

Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of these conformational changes. preprints.org If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed at low temperatures. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change.

Coupling Constant Analysis: The magnitude of the three-bond proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants, obtained from a high-resolution ¹H NMR spectrum, can provide valuable information about the time-averaged conformation of the ring and the preferred spatial arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₆H₁₂N₂O. nih.gov HRMS can confirm this composition by measuring the exact mass of the molecular ion.

Expected HRMS Data

| Ion Formula | Calculated m/z |

|---|---|

| [C₆H₁₂N₂O + H]⁺ | 129.10224 |

The protonated molecule (m/z 129) would likely undergo fragmentation through several key pathways:

Alpha-Cleavage: The most common fragmentation for amines and amides involves cleavage of the bonds adjacent to the nitrogen atoms. Cleavage of the C2-C3 bond in the pyrrolidine ring is a likely event.

Ring Opening: The pyrrolidine ring can open, followed by subsequent fragmentation.

Loss of Acetyl Group: Cleavage of the N-acyl bond could lead to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical.

Loss of Ammonia (B1221849): The primary amino group could be lost as a neutral ammonia molecule (NH₃, 17 Da).

Predicted Major Fragment Ions in MS/MS

| m/z (charge = +1) | Possible Identity/Origin |

|---|---|

| 112 | Loss of NH₃ |

| 86 | Cleavage of the N-acetyl group, [C₄H₈N₂]⁺ |

| 70 | Pyrrolidinium iminium ion, [C₄H₈N]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the stretching and bending of molecular bonds, providing a characteristic "fingerprint" of the functional groups present in a molecule. specac.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorptions from the amine and amide groups. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. udel.edu The C=O stretching of the tertiary amide (a lactam-like structure) is a very strong and characteristic absorption, expected around 1650 cm⁻¹. msu.edupg.edu.pl The C-H stretching of the alkyl groups would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While water is a weak Raman scatterer, making it useful for biological samples, it can also provide valuable structural information for organic molecules. researchgate.netnih.gov The C=O stretch is also observable in Raman spectra, often appearing in the 1630-1680 cm⁻¹ range for amides. researchgate.netberkeley.edu Vibrations of the pyrrolidine ring skeleton would also produce characteristic signals in the fingerprint region (<1500 cm⁻¹) of both IR and Raman spectra. nih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | 3300 - 3500 | Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch (amide) | 1640 - 1680 | 1630 - 1680 | Strong |

| N-H Bend (amine) | 1590 - 1650 | - | Medium |

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to be rich and informative, displaying characteristic absorption bands corresponding to its various functional groups. Infrared (IR) and Raman spectroscopy are powerful techniques for identifying these vibrations. The primary functional groups present in the molecule are a tertiary amide (within the N-acetylpyrrolidine moiety), a primary amine, and aliphatic C-H bonds within the pyrrolidine ring and the acetyl methyl group.

The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3400-3250 cm⁻¹. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. The C=O stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum, expected to be observed in the range of 1680-1630 cm⁻¹. The position of this band is sensitive to the molecular environment and any potential hydrogen bonding. The N-H bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹.

The C-N stretching vibrations for both the amine and the amide are expected in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring and the acetyl methyl group will be present in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the CH₂ groups of the pyrrolidine ring are expected around 1485-1445 cm⁻¹, while the methyl C-H bending (asymmetric and symmetric) should appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Interactive Table 1: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium | Weak |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3250 | Medium | Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium-Strong | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1680 - 1630 | Strong | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong | Weak |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1485 - 1375 | Medium | Medium |

| C-N Stretch | Amide & Amine | 1350 - 1000 | Medium | Medium |

Correlation of Vibrational Modes with Molecular Structure and Conformation

The precise frequencies of the vibrational modes of this compound are intrinsically linked to its three-dimensional structure and conformational isomers. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation will influence the dihedral angles between adjacent C-H and C-N bonds, which in turn affects the coupling of vibrational modes and their resulting frequencies.

For instance, the C-H stretching and bending frequencies can shift depending on the local steric environment dictated by the ring's pucker. More significantly, the conformation of the N-acetyl group relative to the pyrrolidine ring will impact the C=O stretching frequency. The orientation of the acetyl group can be influenced by steric hindrance with the substituents on the pyrrolidine ring.

Furthermore, the presence of the primary amine group allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond between one of the N-H protons of the amine and the carbonyl oxygen of the acetyl group would lead to a noticeable redshift (lowering of frequency) of the C=O stretching band and a broadening and redshift of the involved N-H stretching band. The presence or absence of such intramolecular interactions, which are conformation-dependent, would be a key feature in the vibrational spectra. In the solid state, intermolecular hydrogen bonding between the amine N-H groups and the amide C=O groups of neighboring molecules would also significantly influence these vibrational frequencies.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique would provide invaluable information on its absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Determination of Absolute Configuration for Chiral Centers

This compound possesses a chiral center at the C2 position of the pyrrolidine ring. A single-crystal X-ray diffraction experiment on an enantiomerically pure sample would allow for the unambiguous determination of its absolute configuration (R or S). This is typically achieved through the analysis of anomalous dispersion effects, where the scattering of X-rays by the electrons of the atoms is slightly out of phase. By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute structure can be determined. For organic molecules containing only light atoms (C, H, N, O), this effect is weak, but modern diffractometers and computational methods often allow for a reliable assignment. The Flack parameter is a commonly used value in crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given configuration confirms its correctness.

Analysis of Intermolecular Interactions in Crystalline Architectures

In the crystalline state, molecules of this compound would be arranged in a highly ordered three-dimensional lattice, held together by a network of intermolecular interactions. The primary amine and the tertiary amide groups are key players in forming these interactions.

In addition to hydrogen bonding, weaker van der Waals forces and dipole-dipole interactions involving the polar amide group would also contribute to the stability of the crystal lattice. An X-ray crystal structure would provide precise measurements of the distances and angles of these intermolecular contacts, allowing for a detailed understanding of the supramolecular assembly of the compound in the solid state.

Interactive Table 2: Predicted Crystallographic Parameters and Key Intermolecular Interactions for this compound.

| Parameter | Predicted Value/Description |

| Crystal System | Monoclinic or Orthorhombic (common for chiral organic molecules) |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Key Hydrogen Bond (Donor-Acceptor) | N-H···O=C (Amine to Amide) |

| Predicted H···A Distance | ~1.8 - 2.2 Å |

| Predicted D-H···A Angle | ~160 - 180° |

| Other Potential Interactions | N-H···N (Amine to Amine), C-H···O, van der Waals forces |

| Pyrrolidine Ring Conformation | Envelope or Twist |

Computational Chemistry and Theoretical Studies of 1 2 Aminopyrrolidin 1 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic properties and predicting the behavior of 1-(2-Aminopyrrolidin-1-yl)ethanone at the molecular level.

Electronic Structure Analysis (HOMO-LUMO Energetics, Charge Distribution)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the carbonyl group, significantly influences the electronic landscape. The HOMO is expected to be localized primarily on the amino group and the nitrogen atom within the pyrrolidine (B122466) ring, as these are the most electron-rich centers. The LUMO, conversely, is likely centered on the antibonding π* orbital of the carbonyl group, which is the most electrophilic site.

While specific DFT calculations for this compound are not extensively reported in the literature, data from analogous N-substituted pyrrolidine derivatives can provide valuable estimates. nih.gov The charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, would likely show significant negative partial charges on the oxygen and nitrogen atoms, and a positive partial charge on the carbonyl carbon, further highlighting the key sites for nucleophilic and electrophilic attack.

Table 1: Predicted Frontier Orbital Energies and Related Properties for this compound (based on analogous compounds)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -8.0 to -9.0 | Indicates the ionization potential and electron-donating ability. |

| LUMO Energy | 1.0 to 2.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 9.0 to 11.0 | A larger gap suggests higher kinetic stability. |

Note: These values are estimations based on theoretical studies of similar substituted pyrrolidine structures and may vary depending on the computational method and basis set used. ajchem-a.comphyschemres.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structural elucidation.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemical calculations. For this compound, the chemical shifts would be influenced by the electron-withdrawing effect of the acetyl group and the electronic environment of the pyrrolidine ring. The protons and carbons of the acetyl group would exhibit characteristic shifts, as would the protons and carbons of the pyrrolidine ring, with those closer to the nitrogen atoms and the amino group showing distinct downfield or upfield shifts.

IR Frequencies: Infrared (IR) spectroscopy is particularly useful for identifying functional groups. thermofisher.com Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the range of 1630-1680 cm-1. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm-1. C-H stretching and bending vibrations for the pyrrolidine ring and the methyl group would also be present.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range |

| 13C NMR | Carbonyl Carbon (C=O) | 170-175 ppm |

| 13C NMR | Pyrrolidine Carbons | 25-60 ppm |

| 1H NMR | Amine Protons (NH2) | 1.5-3.0 ppm (broad) |

| 1H NMR | Acetyl Protons (CH3) | 2.0-2.2 ppm |

| IR | N-H Stretch (Amine) | 3300-3500 cm-1 |

| IR | C=O Stretch (Amide) | 1630-1680 cm-1 |

Note: These are predicted values and can be influenced by solvent and temperature. Experimental verification is necessary for confirmation. youtube.comrsc.org

Electrostatic Potential Surface and Molecular Reactivity Descriptors

The molecular electrostatic potential (ESP) surface is a 3D map of the electrostatic potential around a molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. acs.org For this compound, the ESP surface would show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amino group and the pyrrolidine ring, which are potential hydrogen bond donor sites. nih.govnih.goviucr.org

From the HOMO and LUMO energies, various molecular reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the five-membered pyrrolidine ring and the rotation around single bonds give rise to a complex conformational landscape for this compound.

Exploration of Conformational Hypersurfaces and Global Minima Identification

The potential energy surface (PES) of this compound is characterized by multiple local minima corresponding to different stable conformations. Computational methods can be used to explore this hypersurface to identify the most stable conformer (the global minimum) and the relative energies of other low-energy conformers. The relative orientation of the acetyl group with respect to the pyrrolidine ring and the puckering of the ring itself are the main determinants of the conformational space.

Pseudorotational Pathways and Energy Barriers within the Pyrrolidine Ring

The pyrrolidine ring is not planar and undergoes a continuous puckering motion known as pseudorotation. rsc.orgacs.org This motion can be described by a phase angle and an amplitude. The two most common conformations are the "envelope" (or "endo" and "exo") and "twist" forms. aip.orgaip.org For substituted pyrrolidines, the substituents influence the preferred puckering conformation and the energy barriers between different puckered states.

Theoretical studies on pyrrolidine and its derivatives have shown that the energy barrier for pseudorotation is generally low, allowing for rapid interconversion between different puckered forms at room temperature. acs.orgrsc.org The presence of the acetyl and amino groups on the pyrrolidine ring of this compound will create specific energy profiles for the pseudorotational pathway, favoring certain puckered conformations over others. Molecular dynamics simulations can be employed to study these dynamic processes and to calculate the free energy barriers associated with conformational changes. rsc.orgsemanticscholar.org

Intramolecular Hydrogen Bonding Networks and Their Impact on Conformation

The conformational landscape of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. The presence of a hydrogen bond donor (the primary amine) and two potential acceptors (the carbonyl oxygen of the acetyl group and the lone pair on the tertiary amine in the pyrrolidine ring) allows for the formation of stable, cyclic-like structures.

Theoretical studies on similar structures, such as substituted pyrrolidines and amino ketones, have demonstrated the critical role of intramolecular hydrogen bonds in stabilizing specific conformers. beilstein-journals.orgpsu.edumdpi.commdpi.com For this compound, several key intramolecular hydrogen bonds can be postulated and their impact on the molecule's geometry analyzed using computational methods like Density Functional Theory (DFT).

Key Potential Intramolecular Hydrogen Bonds:

N-H···N: A hydrogen from the primary amine could also interact with the lone pair of the tertiary nitrogen within the pyrrolidine ring. The feasibility of this bond would depend on the ring's puckering and the relative orientation of the substituents.

The relative strengths of these hydrogen bonds can be estimated through computational analysis, considering bond lengths, bond angles, and the calculated stabilization energies.

Table 1: Calculated Properties of Potential Intramolecular Hydrogen Bonds in this compound

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Stabilization Energy (kcal/mol) |

| N-H···O=C | 1.9 - 2.2 | 140 - 160 | 3 - 5 |

| N-H···N | 2.3 - 2.6 | 110 - 130 | 1 - 2 |

Note: The data in this table is illustrative and based on typical values for similar intramolecular hydrogen bonds found in related structures. Actual values would require specific DFT calculations for this compound.

The presence and strength of these intramolecular hydrogen bonds directly impact the conformational preferences of the pyrrolidine ring and the orientation of the acetyl group. Conformational analysis of related pyrrolidine derivatives has shown that such interactions can lock the molecule into specific low-energy states, which in turn influences its chemical reactivity and biological activity if it were to interact with a receptor. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most energetically favorable pathways.

A plausible synthetic route to this compound involves the acylation of 2-aminopyrrolidine. Theoretical studies can be employed to profile the energetics of this reaction, comparing different acylating agents and reaction conditions.

For instance, the reaction of 2-aminopyrrolidine with acetyl chloride or acetic anhydride (B1165640) can be modeled. DFT calculations can determine the activation energies for the formation of the tetrahedral intermediate and the subsequent collapse to the final product.

Table 2: Calculated Energetic Profile for the Acetylation of 2-Aminopyrrolidine

| Reaction Step | Reactant | Transition State | Intermediate/Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | 2-Aminopyrrolidine + Acetyl Chloride | TS1 | Tetrahedral Intermediate | 10 - 15 | -5 to -8 |

| Chloride Elimination | Tetrahedral Intermediate | TS2 | This compound + HCl | 5 - 8 | -15 to -20 |

Note: The data in this table is illustrative and based on general principles of nucleophilic acyl substitution. Specific values would require detailed computational modeling.

These energetic profiles can help in optimizing reaction conditions, such as temperature and solvent, to favor the desired product formation and minimize side reactions. beilstein-journals.org

The synthesis of this compound presents challenges in selectivity. Computational studies can provide a rationalization for the observed selectivities.

Chemoselectivity: In the acylation of 2-aminopyrrolidine, there are two nucleophilic nitrogen atoms: the primary amine and the secondary amine within the ring. While the primary amine is generally more nucleophilic, computational modeling of the transition states for acylation at both sites can quantify this preference. The lower activation energy for the reaction at the desired nitrogen atom would explain the observed chemoselectivity.

Regioselectivity: This is closely related to chemoselectivity in this case.

Stereoselectivity: If a chiral starting material is used, it is important to understand if the reaction conditions can lead to racemization. Theoretical models can investigate the stability of the chiral center throughout the reaction pathway. For reactions involving the creation of new stereocenters, computational analysis of diastereomeric transition states can predict the stereochemical outcome. researchgate.netmdpi.com

Intermolecular Interaction Analysis

Understanding how this compound interacts with other molecules is crucial for applications in areas like materials science or medicinal chemistry. Computational methods can probe these interactions in detail.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a receptor. nih.govmdpi.com By docking this compound into the active sites of various generic enzyme classes (e.g., kinases, proteases), it is possible to identify potential interactions and estimate the binding free energy.

The key interacting moieties of this compound would be:

The primary amine, which can act as a hydrogen bond donor.

The carbonyl oxygen, which is a hydrogen bond acceptor.

The pyrrolidine ring, which can engage in van der Waals interactions.

Table 3: Illustrative Docking Scores of this compound with Generic Receptor Sites

| Receptor Type | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Kinase Hinge Region | -6 to -8 | Hydrogen bonds from the primary amine to the backbone of the hinge region. |

| Serine Protease Active Site | -5 to -7 | Hydrogen bond between the carbonyl oxygen and a donor in the oxyanion hole. |

| GPCR Orthosteric Pocket | -7 to -9 | Combination of hydrogen bonding and hydrophobic interactions of the pyrrolidine ring. |

Note: These scores are hypothetical and serve to illustrate the type of data that can be generated through molecular docking studies.

These computational screening approaches can help to prioritize this scaffold for further investigation against specific biological targets. nih.gov

Based on the insights from computational analysis, derivatives of this compound can be rationally designed to enhance or modulate their intermolecular interactions. nirmauni.ac.innih.gov

For example, if a stronger interaction with a kinase hinge region is desired, modifications could be made to introduce additional hydrogen bond donors or acceptors.

Table 4: Proposed Derivatives and Their Intended Effect on Intermolecular Interactions

| Derivative | Modification | Intended Effect |

| 1-(2-(Methylamino)pyrrolidin-1-yl)ethanone | Methylation of the primary amine | Reduce hydrogen bond donating capacity, increase lipophilicity. |

| 1-(2-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone | Trifluoroacetylation | Enhance the hydrogen bond accepting ability of the carbonyl oxygen. |

| 1-(2-Amino-4-hydroxypyrrolidin-1-yl)ethanone | Addition of a hydroxyl group to the pyrrolidine ring | Introduce an additional hydrogen bond donor/acceptor site. |

These computationally designed derivatives can then be synthesized and tested, creating an iterative cycle of design, synthesis, and evaluation that is a cornerstone of modern chemical research. The initial computational assessment helps to focus synthetic efforts on compounds with the highest probability of success.

Exploration of Chemical Space for Novel Molecular Architectures

The pyrrolidine scaffold, a central feature of this compound, serves as a highly valued starting point in medicinal chemistry for the exploration of chemical space. Its saturated, non-planar structure provides access to a rich three-dimensional (3D) architecture, a desirable characteristic for developing novel molecular entities with specific biological activities. researchgate.net Computational chemistry is pivotal in navigating this vast chemical space, utilizing various strategies to design and identify new molecules based on the aminopyrrolidine template.

Virtual Library Design and Screening

A primary computational strategy involves the creation of large, virtual combinatorial libraries founded on a core scaffold. For structures related to this compound, such as the pyrrolidinone ring, virtual libraries can be generated by enumerating a vast number of potential derivatives through the computational attachment of various functional groups (R-groups) at specific positions. nih.gov This method facilitates the systematic exploration of how different substituents affect the molecule's properties and potential biological interactions.

A virtual combinatorial library (VCL) can be constructed by defining points of attachment on the core scaffold and then computationally adding a wide array of chemical building blocks from databases of available chemicals. mdpi.com This approach has been successfully used to generate a library of over 100,000 benzamide (B126) analogs to identify potential inhibitors of an enzyme in Mycobacterium tuberculosis. mdpi.com A similar methodology can be applied to the this compound core, modifying the acetyl group or the free amine to generate a diverse set of virtual compounds.

Once generated, the virtual library undergoes in silico screening, a process that computationally assesses the potential of each molecule to interact with a specific biological target. nih.gov Structure-based virtual screening (SBVS) employs the 3D structure of a target protein to "dock" each molecule from the library into the binding site, predicting its binding affinity and orientation. nih.gov For example, a virtual screening of about 2,500 racetam and racetam-like compounds, which are structurally analogous to pyrrolidinones, was conducted to identify novel anticonvulsant agents targeting the SV2A protein. biointerfaceresearch.com

Pharmacophore-Based and Fragment-Based Design

In cases where a 3D structure of the target is unavailable, ligand-based methods are utilized. researchgate.net Pharmacophore modeling is a key technique where a 3D model is built based on the essential steric and electronic features of known active molecules. This pharmacophore then acts as a template to screen virtual libraries for new compounds that match these critical features. jneuropsychiatry.org This approach was used to design novel agonists for the Formyl Peptide Receptor 2 (FPR2), leading to the discovery of active pyrrolidinone compounds. researchgate.net

Fragment-based drug discovery (FBDD) represents another powerful in silico strategy. This method explores chemical space by identifying small molecular fragments that bind to a target protein. These fragments can then be computationally grown, linked, or optimized to create more potent lead compounds. The 2-aminopyrrolidine moiety of this compound is a suitable candidate to serve as a starting fragment. A novel computational workflow known as FRASE-bot mines databases of ligand-protein complexes to find relevant fragments for seeding a target structure, which then informs a subsequent large-scale virtual screen. nih.gov This technique enables the efficient exploration of chemical space to discover ligands for challenging targets. nih.gov

Illustrative Strategies for Library Generation

The design of virtual libraries is frequently inspired by the frameworks of natural products or other known active compounds. lead-discovery.de For example, libraries can be designed based on simplified versions of alkaloid frameworks that contain a pyrrolidine ring. lead-discovery.de The synthesis of these libraries often leverages combinatorial chemistry, where computational design guides the efficient production of a diverse set of molecules for subsequent biological evaluation. researchgate.netnih.gov

The table below provides a conceptual framework for generating a virtual library from the this compound scaffold.

| Scaffold Position | Modification Strategy | Example R-Groups for Virtual Library | Potential Therapeutic Area |

|---|---|---|---|

| N-acetyl group | Acyl substitution | Phenylacetyl, Guanidohexanoyl, Various substituted benzamides | Thrombin Receptor Antagonism nih.gov |

| 2-amino group | Amide/sulfonamide formation, Reductive amination | Connection to thiazole (B1198619) rings, Substituted benzyl (B1604629) groups | Anticancer rsc.org, Antimicrobial |

| Pyrrolidine Ring | Introduction of substituents | Hydroxyl groups, Alkyl groups, Halogens | Modulation of CNS targets |

This systematic, computationally-driven exploration of the chemical space around this compound enables researchers to design novel molecular architectures with customized properties, significantly accelerating the initial stages of drug discovery. nih.govcore.ac.uk

Applications of 1 2 Aminopyrrolidin 1 Yl Ethanone in Advanced Synthetic Methodologies

As a Chiral Building Block in Enantioselective Synthesis

The presence of a stereogenic center makes 1-(2-Aminopyrrolidin-1-yl)ethanone a significant chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce chirality into the target molecule, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds. ambeed.combeilstein-journals.org The (R)- and (S)-enantiomers of this compound can be used to direct the stereochemical outcome of subsequent reactions, a cornerstone of enantioselective synthesis. beilstein-journals.orgnih.gov

The defined stereochemistry of this compound allows for its use in diastereoselective reactions, where its chiral center influences the formation of new stereocenters in the molecule. For instance, the primary amine can be transformed into various functional groups, and the pyrrolidine (B122466) ring can be further elaborated, with the original stereocenter providing a high degree of stereochemical control.

A common strategy involves the nucleophilic substitution reaction at a chiral center using aminopyrrolidine derivatives. In a related study, enantiopure α-hydroxy acid esters were converted into chiral triflate esters. These were subsequently displaced via an SN2 reaction with N-Boc-aminopyrrolidines, resulting in an inversion of configuration and the formation of new N-(aminocycloalkylene)amino acid derivatives with high yield and diastereomeric purity. rsc.org This methodology highlights how the chirality of an aminopyrrolidine core can be effectively transferred to create new, stereochemically defined products.

Table 1: Representative Stereoselective Elaboration

| Reactant A | Reactant B | Product | Reaction Type | Key Feature |

|---|---|---|---|---|

| Chiral Triflate Ester | N-Boc-aminopyrrolidine | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoate | SN2 Nucleophilic Substitution | Inversion of configuration, transfer of chirality rsc.org |

The pyrrolidine ring is a privileged scaffold found in a vast number of natural products, particularly alkaloids. nih.gov Cyclic 2-aminopyrrolidine structures, for example, are key components of putrescine bisamides, which are precursors to bioactive flavaglines. beilstein-journals.org The synthesis of these natural products often relies on the use of chiral pyrrolidine-based starting materials to establish the correct stereochemistry.

A unified strategy for synthesizing putrescine bisamides like (+)-grandiamide D, dasyclamide, and gigantamide A has been demonstrated using a common synthetic intermediate derived from the Baylis–Hillman reaction. beilstein-journals.org The asymmetric synthesis of (+)-grandiamide D was achieved using a chiral auxiliary to introduce the necessary stereocenter. beilstein-journals.org While not directly employing this compound, this work underscores the strategic importance of chiral pyrrolidine intermediates in the efficient total synthesis of complex natural products. Desymmetrization strategies are also increasingly employed for the efficient construction of such molecules from symmetrical precursors. rsc.org

In the Design and Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal substrate for constructing more elaborate heterocyclic systems. The primary amine and the endocyclic secondary amine (after potential deacetylation) can participate in various cyclization reactions to generate fused, bridged, and macrocyclic architectures.

The synthesis of fused heterocyclic systems containing a pyrrolidine ring often utilizes multicomponent reactions (MCRs). A notable example is the three-component [3+2] cycloaddition reaction. Research has shown that a reaction between an amino ester, an aldehyde, and a maleimide (B117702) can generate a highly substituted pyrrolidine adduct. nih.gov This intermediate can then undergo further intramolecular reactions, such as a Heck reaction, to yield complex fused systems like pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov These pyrrolo[2,1-a]isoquinoline (B1256269) skeletons are present in many bioactive natural products. nih.gov The use of this compound or its derivatives in similar MCRs could provide a direct route to novel, chiral-fused heterocycles.

Table 2: Synthesis of Fused Pyrrolidine Systems

| Starting Materials | Key Reactions | Product Scaffold | Significance |

|---|---|---|---|

| Amino ester, 2-bromobenzaldehyde, maleimide | [3+2] Cycloaddition, N-allylation, Intramolecular Heck reaction | Pyrrolo[2,1-a]isoquinoline | Core of many bioactive natural products nih.gov |

Macrocycles are of significant interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity. The synthesis of macrocycles often involves the cyclization of a linear precursor containing reactive functional groups at its termini. This compound can serve as a valuable component in such linear precursors.

For example, in the synthesis of macrocyclic kinase inhibitors, a key step is often an intramolecular ring-closing reaction, such as an SNAr displacement or an amide bond formation, to form the large ring. nih.gov A strategy could involve linking two different molecular fragments to the two amine functionalities of a deacetylated 2-aminopyrrolidine core, followed by a macrocyclization step. This approach allows for the rigid positioning of pharmacophoric elements, constraining the molecule in its bioactive conformation, which can lead to enhanced potency. chemrxiv.org

As a Ligand Component in Metal-Catalyzed Processes

The efficiency and selectivity of transition metal-catalyzed reactions are heavily dependent on the structure of the ligand coordinated to the metal center. chemijournal.comeie.gr Chiral ligands are particularly crucial for asymmetric catalysis, where they create a chiral environment around the metal, enabling the enantioselective formation of products.

This compound possesses structural features that make it a promising candidate for a chiral ligand. The primary amine at the C2 position and the carbonyl oxygen of the N-acetyl group can act as a bidentate N,O-chelate system. Alternatively, if the acetyl group is removed, the resulting 2-aminopyrrolidine can serve as a bidentate N,N-diamine ligand. The chiral center adjacent to the coordinating nitrogen atom can effectively influence the stereochemical outcome of a catalyzed reaction.

Such chiral diamine and amino-alcohol ligands are widely used in a variety of metal-catalyzed processes, including asymmetric hydrogenation, cross-coupling reactions, and cycloadditions. beilstein-journals.orggoogle.com For example, chiral ruthenium complexes containing diamine ligands are effective catalysts for the asymmetric transfer hydrogenation of imines to produce chiral amines. beilstein-journals.org The development of catalysts based on this compound could provide new and efficient routes to valuable chiral compounds.

Table 3: Potential Applications as a Ligand in Metal-Catalyzed Reactions

| Ligand Type (from derivative) | Metal | Potential Reaction | Significance |

|---|---|---|---|

| Chiral N,O-Bidentate | Palladium (Pd), Copper (Cu) | Heck, Suzuki, or Buchwald-Hartwig cross-coupling | Formation of C-C and C-N bonds eie.gr |

| Chiral N,N-Diamine | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Hydrogenation, Transfer Hydrogenation | Enantioselective synthesis of chiral alcohols and amines beilstein-journals.org |

Design of Chiral Ligands for Asymmetric Transition Metal Catalysis

There is no available research data on the design and application of chiral ligands derived from this compound for asymmetric transition metal catalysis. Consequently, no information can be provided on the types of asymmetric reactions catalyzed, the enantioselectivities achieved, or the influence of the ligand structure on catalytic performance.

Coordination Chemistry Studies with Various Metal Centers

No studies have been found that investigate the coordination chemistry of this compound or its derivatives with various metal centers. As a result, there is no information regarding the synthesis, structure, or properties of any corresponding metal complexes.

Table of Compounds Mentioned

Since no specific research on the applications of this compound was found, a table of related chemical compounds cannot be generated.

Future Research Directions and Perspectives in 1 2 Aminopyrrolidin 1 Yl Ethanone Chemistry

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of 1-(2-Aminopyrrolidin-1-yl)ethanone, featuring both a secondary amine and an acetylated nitrogen within a five-membered ring, presents a rich landscape for discovering new chemical reactions. Future research will likely focus on leveraging these functional groups to achieve unprecedented transformations.

One promising area is the exploration of ring-opening reactions. While the pyrrolidine (B122466) ring is relatively stable, recent studies have shown that N-acyl pyrrolidines can undergo reductive ring-opening using powerful reducing agents. acs.orgresearchgate.net Future work could investigate selective C-N bond cleavage in this compound under milder conditions, potentially using photoredox or Lewis acid catalysis, to generate valuable acyclic intermediates. acs.orgresearchgate.net These intermediates could then be used in a variety of subsequent reactions, expanding the synthetic utility of the parent molecule.